

A Comparative Analysis of 6-Methylnicotinic Acid and Nicotinic Acid in Biological Assays

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Compound of Interest

Compound Name: 6-Methylnicotinic acid

Cat. No.: B142956

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This guide provides a detailed comparison of **6-methylnicotinic acid** and its parent compound, nicotinic acid (also known as niacin or vitamin B3), in the context of their known biological activities. While nicotinic acid is a well-researched compound with established roles in lipid metabolism and inflammation, data on the specific biological activities of **6-methylnicotinic acid** in similar assays are notably scarce. This document summarizes the available experimental data for nicotinic acid, outlines the key experimental protocols used for its characterization, and discusses the potential implications of the 6-methyl substitution on its biological function.

Introduction

Nicotinic acid is a widely recognized therapeutic agent for treating dyslipidemia. Its primary mechanism of action involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This receptor is predominantly expressed in adipocytes and immune cells. The interaction of nicotinic acid with GPR109A initiates a cascade of intracellular events, leading to beneficial effects on lipid profiles and inflammation.

6-Methylnicotinic acid, a derivative of nicotinic acid, is primarily documented as a biochemical reagent and an intermediate in the synthesis of pharmaceuticals, such as the non-steroidal anti-inflammatory drug etoricoxib. To date, comprehensive studies directly comparing the biological effects of **6-methylnicotinic acid** with nicotinic acid, particularly concerning

GPR109A activation and its downstream consequences, are not readily available in the public domain.

Quantitative Comparison of Biological Activities

Due to the limited availability of direct comparative studies, this section focuses on the well-established quantitative data for nicotinic acid's activity on its primary target, the GPR109A receptor.

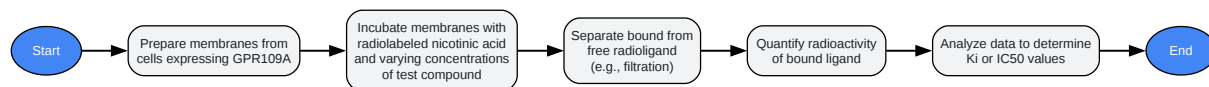
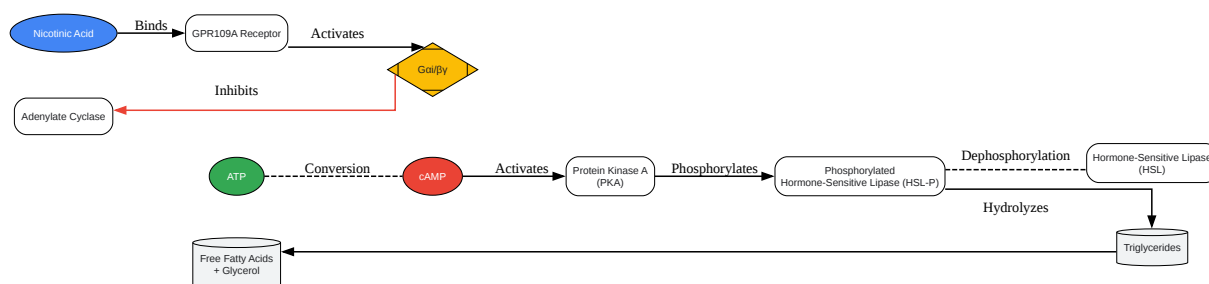
Table 1: GPR109A Receptor Binding and Functional Activity of Nicotinic Acid

Compound	Assay Type	Cell Line	Parameter	Value
Nicotinic Acid	Receptor Binding	CHO-K1 cells expressing GPR109A	Kd	~105 nM
Nicotinic Acid	Receptor Binding	Membranes from cells expressing GPR109A	Ki	~130 ± 14 nM ^[1]
Nicotinic Acid	Functional (cAMP)	CHO-K1 cells expressing GPR109A	EC50	~100 nM
Nicotinic Acid	Functional (Lipolysis Inhibition)	Cultured human adipocytes	IC50	~0.2 µM ^[1]

Note: Data for **6-methylnicotinic acid** in these assays is not currently available in published literature.

Signaling Pathways

The biological effects of nicotinic acid are primarily mediated through the GPR109A signaling pathway. Upon binding of nicotinic acid, the receptor undergoes a conformational change, leading to the activation of an inhibitory G protein (G α i).



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References

- 1. Niacin stimulates adiponectin secretion through the GPR109A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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